![molecular formula C5H9FO B2991685 [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol CAS No. 2350987-93-6](/img/structure/B2991685.png)

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

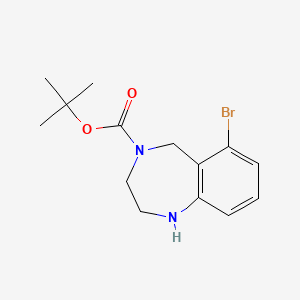

“[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol” is a chemical compound with the CAS Number: 2741301-06-2 . It has a molecular weight of 104.12 . This compound is in liquid form and is used in diverse scientific research. Its unique structure enables breakthroughs in pharmaceuticals, organic synthesis, and material science.

Molecular Structure Analysis

The IUPAC name for this compound is ( (1R,2S)-2- (fluoromethyl)cyclopropyl)methanol . The InChI Code is 1S/C5H9FO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2/t4-,5+/m1/s1 . The InChI key is SRNRPIOIKOGDDG-UHNVWZDZSA-N .It is stored at a temperature of 4 degrees . The physical form of this compound is liquid .

Aplicaciones Científicas De Investigación

Intramolecular Hydrogen Bonding Studies

One area of research explores the intramolecular hydrogen bonding in cyclopropylmethanol derivatives, such as (1-fluorocyclopropyl)methanol. Studies using microwave spectroscopy and quantum chemical calculations have shown that these compounds prefer conformations stabilized by internal hydrogen bonds. This research provides insights into the conformational preferences of these molecules, which is crucial for understanding their reactivity and potential applications in synthesis and material science (Møllendal, Leonov, & Meijere, 2004).

Mechanism of Enzyme Inhibition

Another study examined the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, providing valuable information on the enzyme's functioning and interaction with these inhibitors. This knowledge is instrumental in designing new biochemical assays and understanding enzyme catalysis and inhibition mechanisms (Frank et al., 1989).

Lipase-Catalyzed Kinetic Resolution

Research on the synthesis of enantiopure monofluorinated phenylcyclopropanes through lipase-catalyzed kinetic resolution demonstrates the application of biocatalysis in producing chiral molecules. This process is significant for the synthesis of chiral intermediates used in pharmaceuticals and agrochemicals (Rosen & Haufe, 2002).

Methanol in Lipid Dynamics

The effect of methanol on lipid dynamics, particularly on the acceleration of DMPC flip-flop and transfer in lipid bilayers, has been studied using small-angle neutron scattering. These findings have implications for understanding cell membrane dynamics and the impact of solvents on biological membranes (Nguyen et al., 2019).

Methanol Utilization in Microbial Production

Methylotrophic bacteria, such as Methylobacterium extorquens, have been studied for their ability to utilize methanol as a carbon source for the production of value-added chemicals. This research is pivotal for developing biotechnological processes that leverage methanol, a readily available and renewable resource, for sustainable chemical production (Ochsner et al., 2014).

Safety and Hazards

The safety information for this compound includes several hazard statements: H225, H315, H319, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is “Danger” and the pictograms are GHS02, GHS07 .

Propiedades

IUPAC Name |

[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNRPIOIKOGDDG-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CF)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]1CF)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2991603.png)

![N-(4-ethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2991605.png)

![3-amino-6-ethyl-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991606.png)

![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2991614.png)

![5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2991615.png)

![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2991618.png)

![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)

![5-{1-[(3,5-dimethylisoxazol-4-yl)acetyl]piperidin-4-yl}-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2991620.png)

methanone](/img/structure/B2991622.png)